molecular formula C20H20N4O4 B2954372 3-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 946248-24-4

3-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2954372
CAS No.: 946248-24-4
M. Wt: 380.404
InChI Key: YMROMWIGGXXBDT-UHFFFAOYSA-N
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Description

This compound features a coumarin core (2H-chromen-2-one) linked via a carbonyl group to a piperazine ring, which is further substituted with a 6-methoxy-2-methylpyrimidin-4-yl group.

Properties

IUPAC Name

3-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-13-21-17(12-18(22-13)27-2)23-7-9-24(10-8-23)19(25)15-11-14-5-3-4-6-16(14)28-20(15)26/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMROMWIGGXXBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O4C_{18}H_{22}N_{4}O_{4} with a molecular weight of approximately 358.39 g/mol. The structure features a chromenone core linked to a piperazine moiety, which is further substituted with a pyrimidine derivative. This structural complexity suggests potential interactions with various biological targets.

Protein Kinase Inhibition

Research indicates that compounds similar to this one may act as inhibitors of specific protein kinases, which are critical in various signaling pathways. For instance, derivatives have shown to inhibit Adaptor Associated Kinase 1 (AAK1) , involved in endocytosis and viral entry into cells .

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties. It has been evaluated against several strains of bacteria and fungi, demonstrating significant inhibitory effects, which could be attributed to its ability to disrupt microbial cell wall synthesis or function .

Antioxidant Properties

The compound has also been tested for antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells, which is implicated in numerous diseases including cancer and neurodegenerative disorders. The presence of methoxy and pyrimidine groups may enhance its radical scavenging abilities .

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit the growth of various cancer cell lines. For example, it showed promising results against breast cancer cell lines by inducing apoptosis through caspase activation pathways .

Animal Models

In vivo studies using murine models have indicated that administration of the compound leads to reduced tumor size and improved survival rates when combined with standard chemotherapeutic agents . These findings highlight its potential as an adjunct therapy in cancer treatment.

Biological Activity Summary

Activity TypeObserved EffectReference
Protein Kinase InhibitionAAK1 inhibition
AntimicrobialSignificant growth inhibition
AntioxidantRadical scavenging
Cancer Cell GrowthInduced apoptosis
Tumor Size ReductionImproved survival in mice

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Sulfonyl-Substituted Piperazines
  • Example: 3-(4-(Ethylsulfonyl)piperazine-1-carbonyl)-2H-chromen-2-one () Key Differences: Replaces pyrimidine with alkyl/aryl sulfonyl groups. Synthesis: Formed via reaction of piperazine-coumarin intermediates with sulfonyl chlorides (65–81% yields) .
Aromatic and Heterocyclic Substituents
  • Example: 3-[4-(2,6-Dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one () Key Differences: Features 2,6-dimethylphenyl on piperazine and allyl on coumarin.
Hydroxy-Substituted Coumarins
  • Example : 7-Hydroxy-3-(4-(4-nitrophenyl)piperazine-1-carbonyl)-2H-chromen-2-one ()
    • Key Differences : 7-Hydroxy coumarin with 4-nitrophenyl on piperazine.
    • Implications : The hydroxy group enables hydrogen bonding with biological targets (e.g., kinases), while nitro groups introduce electron-withdrawing effects , altering redox properties .

Modifications to the Coumarin Core

Brominated Coumarins
  • Example: 6-Bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one () Key Differences: Bromo substituent at the 6-position of coumarin.
Indole and Pyrazole Hybrids
  • Example : (Z)-3-(1-Allyl-1H-indol-3-yl)-2-(4-(2-oxo-2H-chromen-4-yl)piperazine-1-carbonyl)acrylonitrile ()
    • Key Differences : Indole-acrylonitrile hybrid linked to coumarin-piperazine.
    • Implications : Extended π-systems from indole may enhance intercalation with DNA or protein binding , relevant in anticancer applications .

Comparative Data Table

Compound Class Substituent (Piperazine) Coumarin Modification Synthesis Yield Notable Bioactivity
Target Compound 6-Methoxy-2-methylpyrimidinyl None Not reported Potential kinase inhibition
Sulfonyl Derivatives () Ethylsulfonyl None 65–81% Carbonic anhydrase inhibition
Nitrophenyl Derivatives () 4-Nitrophenyl 7-Hydroxy Not reported Antiproliferative (A549 cells)
Brominated Coumarins () Tetrazolo-pyrimidine 6-Bromo 70–85% Antimicrobial activity
Indole Hybrids () None Indole-acrylonitrile 66–85% Cytotoxicity (cancer cells)

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